8-(3-chlorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-chlorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by its unique structure, which includes a quinoline core fused with an indenoquinoline system and a chlorophenyl group. The presence of these structural elements imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-chlorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials such as p-nitroaniline, benzaldehyde derivatives, and phenylacetylene under specific conditions. The reaction is often carried out in an anhydrous solvent like acetonitrile, at room temperature, and under constant stirring . The use of catalysts and specific reaction conditions, such as microwave or ultraviolet irradiation, can enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are also being explored to make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-(3-chlorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxide derivatives, while reduction can yield amino-substituted derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or nitro groups, onto the aromatic rings .
Scientific Research Applications
8-(3-chlorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 8-(3-chlorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
8-(3-chlorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one can be compared with other similar compounds, such as:
Indeno[1,2-c]quinoline derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Quinoline derivatives: These compounds have a quinoline core but lack the indenoquinoline system, resulting in different reactivity and applications.
Benzo-fused indeno[2,1-c]fluorenes: These compounds have a similar fused ring system but differ in the specific arrangement of the rings and substituents.
Properties
Molecular Formula |
C26H14ClNO |
---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
11-(3-chlorophenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one |
InChI |
InChI=1S/C26H14ClNO/c27-17-8-5-7-16(14-17)25-24-23(19-10-3-4-11-20(19)26(24)29)22-18-9-2-1-6-15(18)12-13-21(22)28-25/h1-14H |
InChI Key |
OHWJYEPAEABNAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=N3)C5=CC(=CC=C5)Cl)C(=O)C6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.